molecular formula C194H295N53O58S B11927074 AMyloid beta-Protein (1-40)

AMyloid beta-Protein (1-40)

Cat. No.: B11927074
M. Wt: 4330 g/mol
InChI Key: FEWOUVRMGWFWIH-UHFFFAOYSA-N
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Description

Beta-Amyloid (1-40), rat: is a peptide consisting of 40 amino acids derived from the amyloid precursor protein. It is a significant component of amyloid plaques found in the brains of individuals with Alzheimer’s disease. This peptide is used extensively in research to understand the pathogenesis of Alzheimer’s disease and other neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Amyloid (1-40), rat, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups .

Industrial Production Methods: In an industrial setting, the synthesis of beta-Amyloid (1-40) involves automated peptide synthesizers that can handle large-scale production. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Beta-Amyloid (1-40) undergoes various chemical reactions, including aggregation, oxidation, and hydrolysis. Aggregation leads to the formation of amyloid fibrils, a hallmark of Alzheimer’s disease .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Beta-Amyloid (1-40) is used to study peptide aggregation and the formation of amyloid fibrils. It serves as a model system for understanding the chemical properties of amyloidogenic peptides .

Biology: In biological research, this peptide is used to investigate the cellular and molecular mechanisms underlying neurodegeneration. It helps in studying the interactions between amyloid peptides and cellular components .

Medicine: Beta-Amyloid (1-40) is crucial in Alzheimer’s disease research. It is used in developing diagnostic tools and therapeutic strategies aimed at targeting amyloid plaques .

Industry: In the pharmaceutical industry, beta-Amyloid (1-40) is used in drug screening assays to identify potential therapeutic compounds that can inhibit amyloid aggregation .

Mechanism of Action

Beta-Amyloid (1-40) exerts its effects primarily through the formation of amyloid fibrils and plaques. These aggregates disrupt cellular homeostasis, leading to neurotoxicity. The peptide interacts with various molecular targets, including cell membrane receptors and intracellular signaling pathways. It induces oxidative stress, mitochondrial dysfunction, and synaptic impairment, contributing to neuronal death .

Comparison with Similar Compounds

Uniqueness: Beta-Amyloid (1-40) is unique in its moderate aggregation propensity compared to beta-Amyloid (1-42). It is less toxic but still plays a significant role in the formation of amyloid plaques. Its study provides insights into the early stages of amyloid aggregation and its impact on cellular functions .

Properties

Molecular Formula

C194H295N53O58S

Molecular Weight

4330 g/mol

IUPAC Name

5-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C194H295N53O58S/c1-25-102(19)158(188(299)211-87-143(256)218-124(67-94(3)4)174(285)228-123(62-66-306-24)172(283)241-152(96(7)8)186(297)209-83-140(253)206-84-145(258)240-154(98(11)12)191(302)245-157(101(17)18)193(304)305)247-192(303)159(103(20)26-2)246-162(273)104(21)215-141(254)85-207-164(275)116(47-36-38-63-195)223-181(292)133(77-139(199)252)234-185(296)137(90-249)220-144(257)88-210-187(298)153(97(9)10)242-184(295)135(79-151(269)270)235-170(281)121(56-60-147(261)262)222-161(272)106(23)217-173(284)127(69-107-41-30-27-31-42-107)231-177(288)129(71-109-45-34-29-35-46-109)237-189(300)156(100(15)16)244-183(294)125(68-95(5)6)229-166(277)117(48-37-39-64-196)224-168(279)119(54-58-138(198)251)226-178(289)130(73-111-80-202-91-212-111)233-180(291)132(75-113-82-204-93-214-113)238-190(301)155(99(13)14)243-171(282)122(57-61-148(263)264)227-175(286)126(72-110-50-52-114(250)53-51-110)219-142(255)86-208-165(276)136(89-248)239-182(293)134(78-150(267)268)236-179(290)131(74-112-81-203-92-213-112)232-167(278)118(49-40-65-205-194(200)201)225-176(287)128(70-108-43-32-28-33-44-108)230-169(280)120(55-59-146(259)260)221-160(271)105(22)216-163(274)115(197)76-149(265)266/h27-35,41-46,50-53,80-82,91-106,115-137,152-159,248-250H,25-26,36-40,47-49,54-79,83-90,195-197H2,1-24H3,(H2,198,251)(H2,199,252)(H,202,212)(H,203,213)(H,204,214)(H,206,253)(H,207,275)(H,208,276)(H,209,297)(H,210,298)(H,211,299)(H,215,254)(H,216,274)(H,217,284)(H,218,256)(H,219,255)(H,220,257)(H,221,271)(H,222,272)(H,223,292)(H,224,279)(H,225,287)(H,226,289)(H,227,286)(H,228,285)(H,229,277)(H,230,280)(H,231,288)(H,232,278)(H,233,291)(H,234,296)(H,235,281)(H,236,290)(H,237,300)(H,238,301)(H,239,293)(H,240,258)(H,241,283)(H,242,295)(H,243,282)(H,244,294)(H,245,302)(H,246,273)(H,247,303)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,304,305)(H4,200,201,205)

InChI Key

FEWOUVRMGWFWIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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